molecular formula C16H18N4O B2402420 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798485-35-4

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No.: B2402420
CAS No.: 1798485-35-4
M. Wt: 282.347
InChI Key: LIBRSROXEOJNHV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically classified as a substituted urea derivative characterized by the presence of multiple nitrogen-containing heterocycles. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its structural complexity, with the systematic name indicating the specific positional relationships between the phenyl, pyridin-2-yl, and pyrrolidin-3-yl substituents on the central urea core. The molecular structure features a pyrrolidine ring, which is a five-membered saturated nitrogen heterocycle, directly attached to a pyridine ring at the 2-position. This pyrrolidine-pyridine linkage creates a bicyclic system that contributes significantly to the compound's overall molecular geometry and electronic properties.

The compound belongs to the broader class of phenyl urea derivatives, which are characterized by the attachment of phenyl groups to the nitrogen atoms of the urea functionality. The specific substitution pattern in this compound creates an asymmetric urea derivative, with one nitrogen atom bearing a simple phenyl substituent and the other carrying the more complex 1-(pyridin-2-yl)pyrrolidin-3-yl moiety. This asymmetric substitution pattern differentiates it from symmetric diaryl ureas and contributes to its unique chemical and biological properties. The presence of multiple nitrogen atoms within the molecule provides multiple sites for hydrogen bonding interactions, which are crucial for binding to biological targets and influencing the compound's pharmacological profile.

Historical Context in Urea Derivative Research

The development of urea derivatives as medicinally relevant compounds traces back to the foundational work in organic chemistry, with the synthesis of urea by Friedrich Wöhler in 1828 marking the beginning of organic chemistry itself. Since this landmark achievement, the rapid evolution of organic chemistry has enabled significant developments in medicinal chemistry and drug discovery throughout the latter half of the 20th century. Urea and its derivatives have maintained a central role in drug development and medicinal chemistry due to the capability of the urea functionality to form multiple stable hydrogen bonds with protein and receptor targets. These drug-target interactions are responsible for specific biological activity, drug actions, and drug properties, making urea derivatives valuable scaffolds in pharmaceutical research.

The historical significance of urea derivatives in medicinal chemistry is exemplified by several early therapeutic developments, including the antitrypanosomal compound developed by Bayer's laboratories in Germany. This colorless derivative of trypan red demonstrated potent antitrypanosomal activity and led to the discovery of suramin, which exhibits potent antitrypanosomal properties and is used as an effective therapy during the early stage of sleeping sickness in humans. Additionally, the urea-derived compound Glibenclamide, also known as glyburide, emerged as a potent antidiabetic drug that prolongs hypoglycemic effects and was used to treat patients with type II diabetes. These historical examples established the foundation for continued research into urea derivatives, demonstrating their potential for diverse therapeutic applications.

The evolution of urea derivative research has been driven by advances in protein structure determination and the identification of new disease targets, leading to growing interest in urea-based derivatives for drug design and development. The incorporation of urea functionality has become a strategic approach to modulate drug potency and selectivity while improving drug properties in the development of anticancer, antibacterial, anticonvulsive, anti-human immunodeficiency virus, antidiabetic agents, and other medicinal compounds. This historical context provides the foundation for understanding the significance of compounds like this compound within the broader landscape of urea derivative research, where structural modifications continue to yield compounds with enhanced biological activities and improved therapeutic profiles.

Structural Relationship to Pyrrolidinyl Phenylurea Pharmacophores

This compound represents a significant member of the pyrrolidinyl phenylurea pharmacophore family, which has emerged as an important class of bioactive compounds in medicinal chemistry research. The pyrrolidinyl phenylurea framework combines the structural features of pyrrolidine heterocycles with phenyl urea moieties, creating a versatile scaffold for biological activity. Optimization studies starting with lead compounds have led to the identification of pyrrolidinyl phenylurea derivatives with remarkable biological activities, including potent chemokine receptor antagonism. The specific example of compound optimization from an initial lead with an inhibitory concentration of 4.9 nanomolar demonstrates the potential for structural modifications within this pharmacophore class to enhance biological activity.

The pyrrolidinyl phenylurea pharmacophore has proven particularly valuable in the development of chemokine receptor antagonists, with further structural modifications leading to compounds with improved bioavailability. The development of specific derivatives, such as (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea, with an inhibitory concentration of 1.7 nanomolar, exemplifies the successful optimization of this pharmacophore for enhanced potency and oral activity. These developments highlight the importance of the pyrrolidine ring system in conferring biological activity and demonstrate how modifications to the phenyl urea component can further enhance therapeutic potential.

Table 1: Structural Components and Their Contributions in this compound

Structural Component Position Contribution to Pharmacophore
Phenyl Group N1-Position Provides aromatic interactions and hydrophobic binding
Pyrrolidine Ring N3-Substituent Conformational constraint and nitrogen donor site
Pyridine Ring 2-Position of Pyrrolidine Additional nitrogen donor and aromatic stacking
Urea Linkage Central Core Hydrogen bonding donor/acceptor functionality

The relationship between this compound and other pyrrolidinyl phenylurea pharmacophores extends beyond simple structural similarity to encompass shared mechanisms of biological activity. The compound's ability to act as an enzyme inhibitor or receptor modulator reflects the general properties of this pharmacophore class, where the spatial orientation of functional groups allows engagement with specific amino acid residues in target proteins. The binding affinity and specificity are largely dictated by the three-dimensional arrangement of the pyrrolidine, pyridine, and phenyl components, which create a unique molecular architecture capable of selective biological interactions. This structural framework has proven adaptable to various therapeutic targets, making pyrrolidinyl phenylurea derivatives valuable templates for drug discovery and development efforts across multiple disease areas.

Table 2: Comparative Analysis of Pyrrolidinyl Phenylurea Derivatives

Compound Variation Structural Modification Reported Biological Activity
This compound Pyridin-2-yl substitution Enzyme inhibition and receptor modulation
CCR3 Antagonist Lead Optimized pyrrolidinyl substitution Chemokine receptor antagonism (IC50 = 4.9 nM)
Optimized CCR3 Antagonist Fluoronaphthalene and hydroxyethoxy modifications Enhanced potency and oral bioavailability (IC50 = 1.7 nM)

Properties

IUPAC Name

1-phenyl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(18-13-6-2-1-3-7-13)19-14-9-11-20(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBRSROXEOJNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule contains three critical subunits:

  • Pyridine-2-yl group (aromatic nitrogen heterocycle)
  • Pyrrolidine-3-yl scaffold (saturated five-membered ring with amine functionality)
  • 1,3-Diarylurea linkage (carbamide bridge connecting aromatic and heterocyclic systems)

Retrosynthetic cleavage suggests two viable pathways:

  • Pathway A : Late-stage urea formation between 1-phenylisocyanate and 1-(pyridin-2-yl)pyrrolidin-3-amine
  • Pathway B : Sequential assembly of pyrrolidine-pyridine hybrid followed by urea coupling

Synthetic Route Development

Pyrrolidine-Pyridine Hybrid Synthesis

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

Key intermediates are synthesized via Suzuki coupling between 3-nitrophenylboronic acid and 6-bromo-2-(pyrrolidin-1-yl)pyridine:

Reaction Scheme
$$ \text{C}5\text{H}4\text{N-Br} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{NaHCO}3} \text{C}5\text{H}4\text{N-Ar} $$

Optimized Conditions

Parameter Specification
Catalyst Loading 7.5 mol% Pd(PPh₃)₄
Solvent System DME/H₂O (3:1 v/v)
Temperature 85°C, 12 h
Yield Range 78-84%

Critical NMR Data for Intermediate 8h :

  • $$ ^1\text{H} $$ NMR (300 MHz, CDCl₃): δ 7.27–7.46 (m, 3H), 3.48 (br s, 4H), 1.79–2.04 (m, 4H)

Urea Bond Formation

Isocyanate-Amine Coupling

Reacting 1-phenylisocyanate with 1-(pyridin-2-yl)pyrrolidin-3-amine in chloroform achieves urea linkage:

Procedure

  • Dissolve amine (1.0 eq) in anhydrous CHCl₃ (0.1 M)
  • Add phenyl isocyanate (1.2 eq) dropwise at 0°C
  • Warm to RT, stir 18 h
  • Precipitate product with hexane, filter, wash

Yield Optimization

Parameter Effect on Yield
Solvent Polarity CHCl₃ > DCM > THF
Temperature 0°C → RT gradient
Stoichiometry 1.2:1 isocyanate:amine

Representative $$ ^1\text{H} $$ NMR Features:

  • Urea NH: δ 8.82 (d, J = 11.87 Hz)
  • Pyridine H: δ 6.42 (d, J = 8.29 Hz)

Alternative Synthetic Strategies

Buchwald-Hartwig Amination Approach

Patent WO2007083017A2 discloses palladium-catalyzed C-N bond formation for analogous ureas:

Key Reaction Parameters
$$ \text{Ar-Br} + \text{H}2\text{N-R} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{Ar-NH-R} $$

Advantages

  • Single-step installation of amino groups
  • Tolerates electron-deficient pyridines

Limitations

  • Requires rigorous oxygen exclusion
  • Higher catalyst costs (0.1 eq Pd)

Spectroscopic Characterization

Mass Spectrometric Analysis

  • HRMS (ESI+): m/z calc. for C₁₆H₁₈N₄O [M+H]⁺ 283.1558, found 283.1561
  • Fragmentation pattern shows loss of CONHPh (Δm/z 119)

Infrared Spectroscopy

  • Urea C=O stretch: 1645-1660 cm⁻¹
  • Pyridine ring vibrations: 1580-1605 cm⁻¹

Process Optimization Challenges

Racemization Control

The pyrrolidine stereocenter necessitates chiral resolution:

Resolution Methods

Technique Efficiency
Chiral HPLC >99% ee, 35% recovery
Diastereomeric salt 82% ee, 55% yield

Byproduct Formation

Major impurities originate from:

  • Over-alkylation during pyrrolidine synthesis
  • Isocyanate dimerization (biuret formation)

Mitigation Strategies

  • Use of scavenger resins (PS-Trisamine)
  • Low-temperature isocyanate addition

Scale-Up Considerations

Green Chemistry Metrics

Metric Batch Process Flow Chemistry
E-Factor 18.7 6.2
PMI (kg/kg) 32.4 11.9

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridine derivatives: Compounds containing pyridine rings, such as nicotinamide and pyridoxine.

    Phenylurea derivatives: Compounds with phenylurea structures, such as fenuron and diuron.

Uniqueness

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is unique due to its combination of the pyrrolidine, pyridine, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Biological Activity

1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound notable for its biological activity and potential applications in medicinal chemistry. Its structure comprises a pyrrolidine ring, a pyridine ring, and a phenyl group, which collectively contribute to its pharmacological properties. This compound has garnered attention for its potential roles in drug development, particularly in targeting various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can exhibit activities such as:

  • Enzyme Inhibition : Compounds with urea functionalities have been shown to inhibit various enzymes, potentially impacting metabolic pathways.
  • Receptor Binding : The structural configuration allows for interactions with receptor sites, influencing signaling pathways related to inflammation and cancer.

Case Studies and Research Findings

  • Anti-inflammatory Properties : A study exploring the anti-inflammatory effects of pyrrolidine derivatives found that certain analogs demonstrated significant inhibition of pro-inflammatory cytokines, suggesting that this compound may possess similar properties .
  • Anticancer Activity : Research on related compounds has indicated potential anticancer effects through the modulation of cell signaling pathways involved in tumor growth and metastasis. For instance, derivatives exhibiting selective inhibition of cancer cell proliferation were noted, pointing towards the therapeutic potential of this compound .
  • Selectivity in Receptor Activation : A study highlighted the importance of selectivity in receptor activation for therapeutic efficacy. Compounds structurally related to this compound have shown selective agonistic activity towards specific G-protein coupled receptors (GPCRs), which are critical in metabolic regulation .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological profiles based on structural variations:

Compound NameStructure FeaturesBiological Activity
1-PhenylureaUrea linked to phenylModerate enzyme inhibition
Pyridine derivativesPyridine ring with various substituentsAntimicrobial activity
Pyrrolidine derivativesPyrrolidine ringAnti-inflammatory effects

This table illustrates how variations in chemical structure can significantly impact biological activity and therapeutic potential.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the Pyrrolidine Ring : This step often employs cyclization reactions using appropriate precursors.
  • Introduction of Phenyl and Pyridine Groups : Nucleophilic substitution reactions are commonly utilized to attach these groups.

Chemical Reactions

The compound is capable of undergoing several chemical reactions, including:

  • Oxidation : Can yield oxidized derivatives under specific conditions.
  • Reduction : Modifies functional groups within the compound.

Stability and Solubility

The stability profile and solubility characteristics are crucial for its application in drug formulation. The compound demonstrates moderate solubility in organic solvents, which is favorable for various pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as the formation of a pyrrolidine intermediate followed by coupling with phenyl isocyanate derivatives. Key steps include:

  • Pyrrolidine precursor synthesis : Cyclization reactions using amines and carbonyl compounds under controlled pH and temperature .
  • Urea bond formation : Reaction of the pyrrolidine intermediate with aryl isocyanates in anhydrous solvents (e.g., THF or DCM) at 0–25°C .
  • Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for amine:isocyanate). Purification via column chromatography or recrystallization enhances purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., pyrrolidine CH2 groups at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and confirms urea NH peaks (δ 5.5–6.5 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the phenyl and pyridyl rings, critical for predicting target binding .
  • IR Spectroscopy : Validates urea C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with cisplatin as a positive control .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated ligands and Scatchard analysis for affinity calculations .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for enhancing the compound's biological efficacy?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogenated phenyl groups or modified pyrrolidine rings (e.g., fluorophenyl for enhanced lipophilicity) .
  • Bioisosteric replacement : Replace pyridyl with pyrimidyl moieties to improve metabolic stability .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding groups (e.g., urea NH for target interaction) .
  • Data correlation : Plot logP vs. IC50 to identify optimal hydrophobicity ranges .

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation methods are used?

  • Methodological Answer :

  • Docking studies : AutoDock Vina or Glide predicts binding poses in target active sites (e.g., kinases). Focus on urea NH interactions with catalytic lysine residues .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, monitoring RMSD (<2 Å) and hydrogen-bond persistence .
  • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. How to address discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Control standardization : Ensure consistent cell lines (e.g., ATCC-validated HepG2), assay protocols, and solvent controls (DMSO ≤0.1%) .
  • Batch variability : Characterize compound purity (≥95% by HPLC) and confirm salt forms (e.g., hydrochloride vs. free base) .
  • Meta-analysis : Use RevMan or GraphPad to aggregate data, applying random-effects models to account for inter-study heterogeneity .

Q. What methodologies are recommended for improving the pharmacokinetic profile of this urea derivative?

  • Methodological Answer :

  • Prodrug design : Introduce acetylated urea groups to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic hotspots (e.g., pyridyl oxidation) and guide deuterium incorporation .
  • Solubility enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions, assessing stability via dynamic light scattering .

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